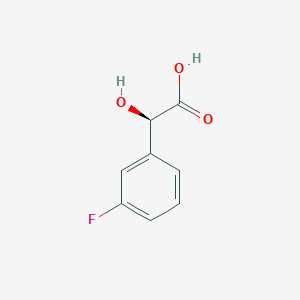
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the alpha carbon of the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. The reaction typically starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the hydroxyacetic acid moiety through a series of chemical transformations. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-fluorophenyl)-2-oxoacetic acid or 2-(3-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
Uniqueness
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H7FO3 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
HNUJOYMRHWMPOM-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


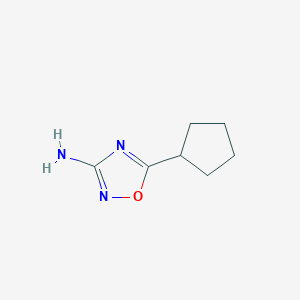
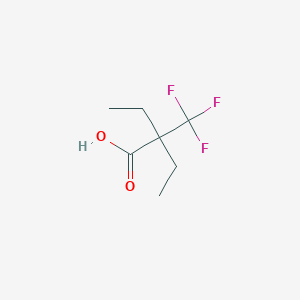
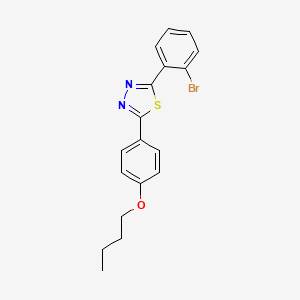
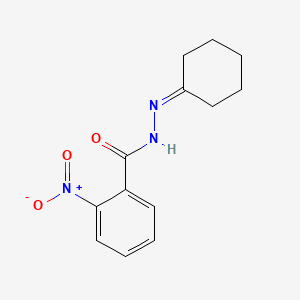


![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
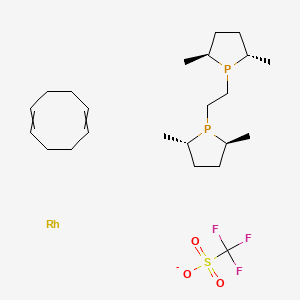
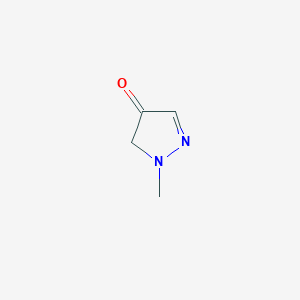
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
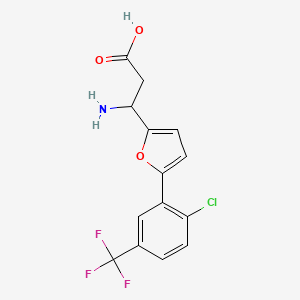
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
